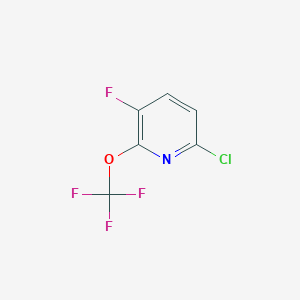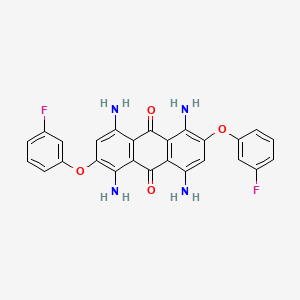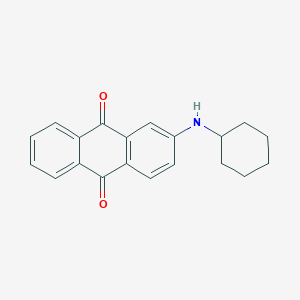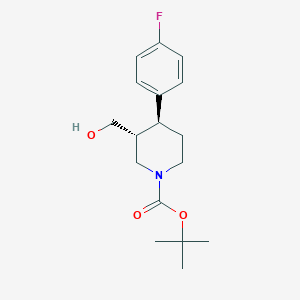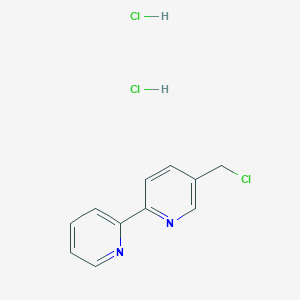
5-(Chloromethyl)-2,2'-bipyridinedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-2,2’-bipyridinedihydrochloride is a chemical compound that belongs to the class of bipyridine derivatives It is characterized by the presence of a chloromethyl group attached to the bipyridine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2,2’-bipyridinedihydrochloride typically involves the chloromethylation of 2,2’-bipyridine. One common method includes the reaction of 2,2’-bipyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product.
Industrial Production Methods
In an industrial setting, the production of 5-(Chloromethyl)-2,2’-bipyridinedihydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
5-(Chloromethyl)-2,2’-bipyridinedihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can yield reduced bipyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted bipyridine derivatives, oxidized bipyridine compounds, and reduced bipyridine species.
科学研究应用
5-(Chloromethyl)-2,2’-bipyridinedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with metal ions makes it valuable in the synthesis of coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 5-(Chloromethyl)-2,2’-bipyridinedihydrochloride involves its interaction with molecular targets such as metal ions and biological macromolecules. The chloromethyl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, leading to potential biological effects. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A parent compound without the chloromethyl group, commonly used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups instead of chloromethyl, used in similar applications.
5-(Bromomethyl)-2,2’-bipyridine: A brominated analog with similar reactivity and applications.
Uniqueness
5-(Chloromethyl)-2,2’-bipyridinedihydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.
属性
分子式 |
C11H11Cl3N2 |
|---|---|
分子量 |
277.6 g/mol |
IUPAC 名称 |
5-(chloromethyl)-2-pyridin-2-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C11H9ClN2.2ClH/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10;;/h1-6,8H,7H2;2*1H |
InChI 键 |
UPFXGBLCQYLECF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CCl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


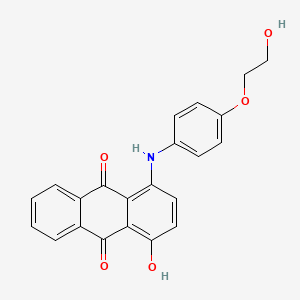

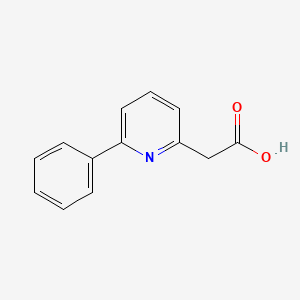
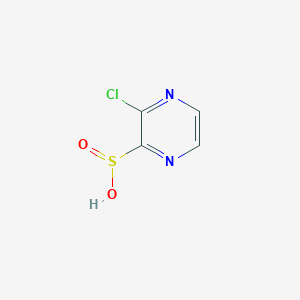
![9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]-](/img/structure/B13128984.png)



